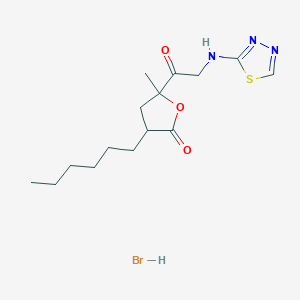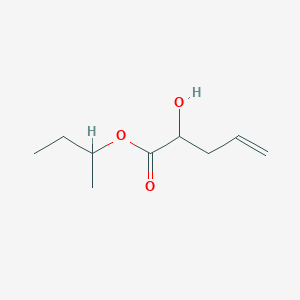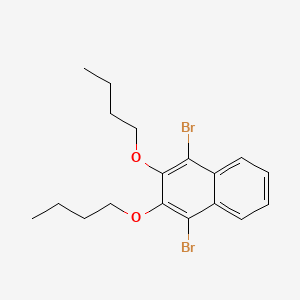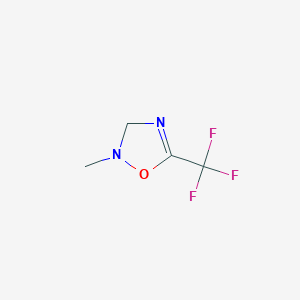![molecular formula C20H23FN2O B12623471 2-[4-(4-Fluorophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 918408-39-6](/img/structure/B12623471.png)
2-[4-(4-Fluorophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-Fluorophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 4-fluorophenyl group and an acetamide moiety linked to a 3-methylphenyl group. Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluorophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides.
Acetamide Formation: The acetamide moiety can be formed by reacting the piperidine derivative with acetic anhydride or acetyl chloride in the presence of a base.
Coupling with 3-Methylphenyl Group: The final step involves coupling the acetamide derivative with a 3-methylphenyl group using appropriate coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
2-[4-(4-Fluorophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents for nucleophilic substitution, Lewis acids for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic derivatives.
科学研究应用
2-[4-(4-Fluorophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly for its potential antipsychotic and analgesic properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Chemical Biology: It serves as a tool compound to study the effects of piperidine derivatives on cellular processes.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications.
作用机制
The mechanism of action of 2-[4-(4-Fluorophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an antagonist or agonist at these receptors, modulating their activity and influencing neurotransmission pathways. This can result in therapeutic effects such as pain relief or antipsychotic activity.
相似化合物的比较
Similar Compounds
Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine ring structure and exhibit similar biological activities.
Fluorophenyl Derivatives: Compounds containing the 4-fluorophenyl group, such as fluoxetine and fluphenazine, have similar pharmacological properties.
Uniqueness
2-[4-(4-Fluorophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide is unique due to its specific combination of the piperidine ring, 4-fluorophenyl group, and 3-methylphenyl acetamide moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
属性
CAS 编号 |
918408-39-6 |
|---|---|
分子式 |
C20H23FN2O |
分子量 |
326.4 g/mol |
IUPAC 名称 |
2-[4-(4-fluorophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C20H23FN2O/c1-15-3-2-4-19(13-15)22-20(24)14-23-11-9-17(10-12-23)16-5-7-18(21)8-6-16/h2-8,13,17H,9-12,14H2,1H3,(H,22,24) |
InChI 键 |
XFMZJGZYWURQIO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12623399.png)
![4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate](/img/structure/B12623403.png)
![9,9',9''-([1,1'-Biphenyl]-3,3',5-triyl)tris(10-phenylanthracene)](/img/structure/B12623412.png)



![2-[(1-Benzothiophen-3-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12623431.png)

![(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12623441.png)
![Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane](/img/structure/B12623446.png)

